molecular formula C7H3BrF2O B1443122 2-Bromo-3,4-difluorobenzaldehyde CAS No. 1578156-21-4

2-Bromo-3,4-difluorobenzaldehyde

Cat. No. B1443122
M. Wt: 221 g/mol
InChI Key: LBTJGMXVLOOKBO-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluorobenzaldehyde is an important fluorinated phenyl liquid crystal intermediate . It is used as a pharmaceutical intermediate . The compound is off-white in color and appears as a powder .


Molecular Structure Analysis

The molecular formula of 2-Bromo-3,4-difluorobenzaldehyde is C7H3BrF2O . The average mass is 220.999 Da and the monoisotopic mass is 219.933533 Da .


Physical And Chemical Properties Analysis

2-Bromo-3,4-difluorobenzaldehyde has a predicted boiling point of 233.5±35.0 °C and a predicted density of 1.758±0.06 g/cm3 . It is a solid at room temperature .

Scientific Research Applications

  • 3,4-Difluorobenzaldehyde : This compound has been used in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives . The specific scientific field for this application is organic synthesis and medicinal chemistry. The method of application involves organic synthesis procedures, but the exact experimental procedures and technical details are not specified in the sources. The outcomes of these syntheses are typically new organic compounds, but specific results or quantitative data are not provided.

  • 4-Bromo-2,3-difluorobenzaldehyde : This compound is used as pharmaceutical intermediates . The specific scientific field for this application is pharmaceutical chemistry. The method of application involves organic synthesis procedures, but the exact experimental procedures and technical details are not specified in the sources. The outcomes of these syntheses are typically new pharmaceutical compounds, but specific results or quantitative data are not provided.

Safety And Hazards

2-Bromo-3,4-difluorobenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Future Directions

Fluorobenzaldehydes, including 2-Bromo-3,4-difluorobenzaldehyde, have been used as synthetic intermediates because the fluorine can be replaced via oxidation reaction . They have also been used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties . This suggests potential future directions in antimicrobial applications.

properties

IUPAC Name

2-bromo-3,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTJGMXVLOOKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4-difluorobenzaldehyde

CAS RN

1578156-21-4
Record name 2-bromo-3,4-difluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(2-Bromo-3,4-difluorophenyl)methanol (Compound AR) (2.55 g, 11.4 mmol, Eq: 1.00) was dissolved in dichloromethane (15 ml). Dess-Martin periodinane (4.85 g, 11.4 mmol, Eq: 1.00) was added. The reaction mixture was stirred for 2 hrs at room temperature. The reaction mixture was filtered over a plug of celite and washed with DCM (30 ml). Filtrate was concentrated to give a semi solid. Crude product was dissolved in EtOAc/DCM and loaded into a silica gel column (4 g). Silica gel column was flushed with EtOAc to give a light yellow solid (3 g). 1H NMR (DMSO) δ 10.13 (s, 1H), 7.74-7.82 (m, 1H), 7.70 (ddd, J=9.5, 7.3, 0.8 Hz, 1H).
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
Name
EtOAc DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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